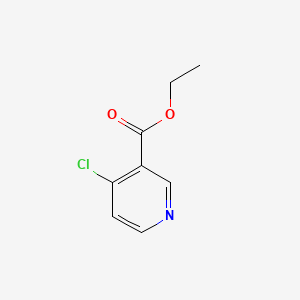

Ethyl 4-Chloronicotinate

Overview

Description

Ethyl 4-Chloronicotinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Chloronicotinate can be synthesized through various methods. One common synthetic route involves the chlorination of nicotinic acid followed by esterification. The process typically involves the following steps:

Chlorination: Nicotinic acid is treated with thionyl chloride (SOCl2) to form 4-chloronicotinic acid.

Esterification: The 4-chloronicotinic acid is then reacted with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing diverse functional groups:

-

Ammonolysis : Treatment with aqueous ammonia or primary amines in polar solvents (e.g., DMF) at elevated temperatures (80–100°C) replaces the chlorine with an amino group .

-

Alkoxylation : Reaction with alkoxide ions (e.g., sodium methoxide) in methanol yields 4-alkoxy derivatives .

Table 1: Substitution Reactions of Ethyl 4-Chloronicotinate

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (aq) | 80°C, DMF | Ethyl 4-aminonicotinate | 75–85 |

| CH₃ONa | Reflux, MeOH | Ethyl 4-methoxynicotinate | 60–70 |

Palladium-Catalyzed Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings, forming biaryl structures essential in drug discovery. The reaction requires:

-

Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄

-

Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Base : K₃PO₄ or Cs₂CO₃

Table 2: Representative Coupling Reactions

| Boronic Acid Partner | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Ethyl 4-phenylnicotinate | 24 | 78 |

| Vinylboronic acid | Ethyl 4-vinylnicotinate | 18 | 65 |

Nitration and Subsequent Functionalization

Nitration introduces a nitro group at the 3-position, enabling further reduction to amines:

-

Nitration : Treat with HNO₃ in H₂SO₄ at 0–5°C to form ethyl 4-chloro-3-nitronicotinate .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl converts the nitro group to an amine, yielding ethyl 3-amino-4-chloronicotinate .

Table 3: Nitration and Reduction Parameters

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro derivative | 80–85 |

| Reduction | H₂ (1 atm), Pd-C, EtOH | Amino derivative | 90–95 |

Ester Group Transformations

The ethyl ester undergoes hydrolysis or reduction:

-

Hydrolysis : NaOH in aqueous ethanol produces 4-chloronicotinic acid .

-

Reduction : LiAlH₄ in THF reduces the ester to 4-chloronicotinyl alcohol .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the 3- or 5-positions:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloronicotinate has been investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with biological targets, making it a candidate for the synthesis of new therapeutic agents.

- Case Study : In a study focused on its anticancer properties, this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains.

- Case Study : A study reported that this compound significantly inhibited the growth of resistant bacterial strains, suggesting its potential use in developing new antibiotics .

Organic Synthesis

As an intermediate in organic synthesis, this compound is utilized to create more complex molecules. Its reactivity allows for various transformations.

- Applications :

- Substitution Reactions : The chlorine atom can be substituted by amines or thiols.

- Reduction Reactions : The ester group can be reduced to form alcohols.

Data Table: Summary of Applications

Recent Advances

Recent studies have highlighted innovative methods for utilizing this compound in asymmetric synthesis and biocatalysis:

Mechanism of Action

The mechanism of action of Ethyl 4-Chloronicotinate involves its interaction with specific molecular targets. The chlorine atom and ester group confer unique reactivity, allowing it to participate in various biochemical pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Ethyl 4-Chloronicotinate can be compared with other similar compounds such as:

Ethyl 2-Chloronicotinate: Similar structure but with the chlorine atom at the 2-position, leading to different reactivity and applications.

Methyl Nicotinate: The ester group is a methyl group instead of ethyl, affecting its solubility and biological activity.

4-Chloronicotinic Acid: The non-esterified form, which has different solubility and reactivity properties.

Uniqueness: this compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential in pharmaceutical research make it a valuable compound in various fields.

Biological Activity

Ethyl 4-chloronicotinate (C₉H₈ClN₁O₂), a derivative of nicotinic acid, has garnered attention in various fields of research due to its notable biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring, along with an ethyl ester group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties. The compound is often used as an intermediate in organic synthesis, particularly in pharmaceutical development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, binding to active sites and modulating enzymatic activity. This property is crucial for developing treatments for conditions such as cancer and neurological disorders.

- Receptor Modulation : this compound can influence receptor activity by interacting with specific binding domains, which may lead to alterations in cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound derivatives. For instance, research indicates that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their utility in cancer therapeutics.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems has been suggested as a mechanism for its neuroprotective effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2-Chloronicotinate | Chlorine at the 2-position | Different reactivity; potential enzyme inhibitors |

| Methyl Nicotinate | Methyl group instead of ethyl | Variations in solubility and activity |

| 4-Chloronicotinic Acid | Non-esterified form | Different solubility; potential applications in agriculture |

Case Studies

Several case studies have explored the biological activities of this compound:

- Cancer Cell Line Studies : A study involving various cancer cell lines showed that this compound derivatives inhibited cell growth significantly compared to control groups. The mechanism involved apoptosis induction through mitochondrial pathways.

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that treatment with this compound reduced neuroinflammation and improved cognitive function following induced oxidative stress.

- Enzyme Inhibition Assays : Various assays have confirmed that this compound can inhibit specific enzymes involved in metabolic pathways associated with disease progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-Chloronicotinate, and which reagents are critical for achieving optimal yields?

this compound is typically synthesized via multi-step routes involving halogenation and esterification. A common approach involves:

- Step 1 : Chlorination of the pyridine ring at the 4-position using POCl₃ or SOCl₂ under reflux conditions .

- Step 2 : Esterification of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ as a catalyst .

Critical reagents include POCl₃ (for regioselective chlorination) and anhydrous ethanol (to minimize hydrolysis). Yields are influenced by reaction time (12–24 hours) and temperature control (60–80°C). For derivatives, substituent positioning (e.g., 2-chloro vs. 4-chloro) may require modified conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the molecular structure and purity of this compound?

- ¹H/¹³C NMR : Identify protons and carbons adjacent to the chlorine substituent. The ethyl ester group (-COOEt) shows characteristic peaks: δ ~1.3 ppm (CH₃ triplet) and δ ~4.3 ppm (CH₂ quartet) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Cl bond (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 222.07 (C₈H₉Cl₂NO₂) for the hydrochloride form .

Purity (>98%) is validated via HPLC with UV detection (λ = 254 nm) and GC-MS to detect residual solvents .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure long-term stability in research settings?

- Storage : 2–8°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .

- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) for biological assays. Avoid aqueous buffers unless stabilized with co-solvents (e.g., PEG-300) .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. For in vivo studies, ensure formulations are sterile-filtered (0.2 µm) .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported synthetic yields of this compound derivatives across different studies?

Discrepancies in yields (e.g., 50–85%) often arise from:

- Regioselectivity issues : Competing chlorination at the 2- vs. 4-position. Use directing groups (e.g., formyl) or Lewis acids (ZnCl₂) to control reactivity .

- Side reactions : Ester hydrolysis under acidic conditions. Monitor pH and employ scavengers (e.g., molecular sieves) .

- Validation : Compare kinetic data (e.g., reaction progress via TLC/HPLC) across studies. Use Design of Experiments (DoE) to optimize parameters .

Q. How can computational chemistry tools (e.g., DFT calculations) guide the rational design of this compound analogs with enhanced pharmacological properties?

- DFT Studies : Predict electronic effects of substituents on reactivity. For example, electron-withdrawing groups (e.g., -NO₂) at the 6-position increase electrophilicity for nucleophilic substitution .

- Molecular Docking : Screen analogs against target proteins (e.g., kinase enzymes) to prioritize synthesis. Focus on hydrogen-bonding interactions with the ester moiety .

- ADMET Prediction : Use QSAR models to assess bioavailability and toxicity early in design .

Q. What methodological considerations are essential when employing this compound as a precursor in multi-step heterocyclic syntheses for drug discovery?

- Protection/Deprotection : Shield the ester group during ring-forming reactions (e.g., cyclocondensation) using tert-butyl groups .

- Catalysis : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 4-chloro position .

- Byproduct Analysis : Characterize intermediates via LC-MS to detect dimerization or over-reduction .

- Scale-Up Challenges : Address exothermicity in chlorination steps using flow chemistry for safer scale-up .

Properties

IUPAC Name |

ethyl 4-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYWLPMGYBPSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556121 | |

| Record name | Ethyl 4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37831-62-2 | |

| Record name | Ethyl 4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.